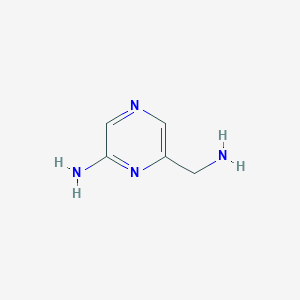
6-(Aminomethyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)pyrazin-2-amine is an organic compound with the molecular formula C5H8N4 It is a derivative of pyrazine, characterized by the presence of an aminomethyl group attached to the second position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with aminomethylating agents. One common method is the reaction of pyrazine-2-carboxylic acid with formaldehyde and ammonia, followed by reduction to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can modify the aminomethyl group, leading to different substituted pyrazines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazines, which can be further functionalized for specific applications.
Scientific Research Applications
6-(Aminomethyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)pyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Picolylamine: An organic compound with a similar structure, used as a ligand in coordination chemistry.
2-Aminopyrazine: Another pyrazine derivative with potential biological activities.
Uniqueness
6-(Aminomethyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group provides versatility in chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H8N4 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6-(aminomethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H8N4/c6-1-4-2-8-3-5(7)9-4/h2-3H,1,6H2,(H2,7,9) |
InChI Key |
QIABODWPJIHQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















